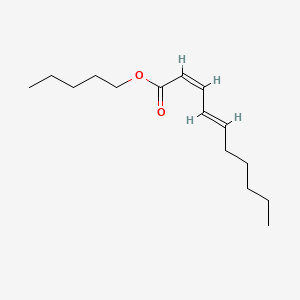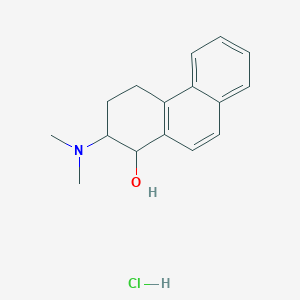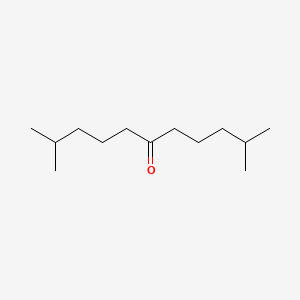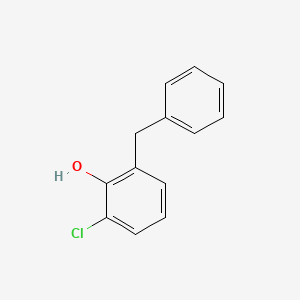
6-Benzyl-2-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-2-chlorophenol: is an organic compound that belongs to the class of chlorophenols. Chlorophenols are characterized by the presence of one or more chlorine atoms attached to a benzene ring that also contains a hydroxyl group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Benzyl-2-chlorophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a benzyl group onto a chlorophenol precursor. This reaction typically requires a strong base and a suitable solvent to facilitate the substitution process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzylphenol under controlled conditions. This process ensures the selective introduction of chlorine atoms at the desired positions on the benzene ring .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Benzyl-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorophenol group to a phenol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are typically employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted benzylphenols depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: 6-Benzyl-2-chlorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial properties.
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in antimicrobial formulations .
Industry: Industrially, this compound is used in the production of disinfectants and preservatives due to its antimicrobial properties .
Mécanisme D'action
The primary mechanism of action of 6-Benzyl-2-chlorophenol involves the disruption of microbial cell membranes. The compound’s chlorinated phenol structure allows it to interact with and destabilize lipid bilayers, leading to cell lysis and death. This mechanism is similar to other chlorophenols, which are known to uncouple oxidative phosphorylation in microbial cells .
Comparaison Avec Des Composés Similaires
- 2-Benzyl-4-chlorophenol
- 2,4-Dichlorophenol
- 2,4,6-Trichlorophenol
Comparison: 6-Benzyl-2-chlorophenol is unique due to the presence of both a benzyl group and a chlorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to other chlorophenols. For example, 2-Benzyl-4-chlorophenol has a similar structure but differs in the position of the chlorine atom, which can affect its reactivity and applications .
Propriétés
Numéro CAS |
38932-56-8 |
|---|---|
Formule moléculaire |
C13H11ClO |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
2-benzyl-6-chlorophenol |
InChI |
InChI=1S/C13H11ClO/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-8,15H,9H2 |
Clé InChI |
WBPAVXSLTANIFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


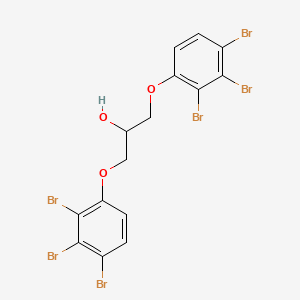
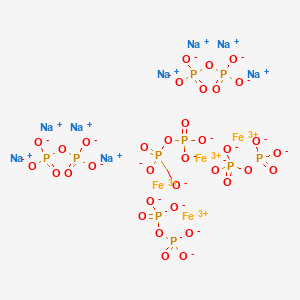
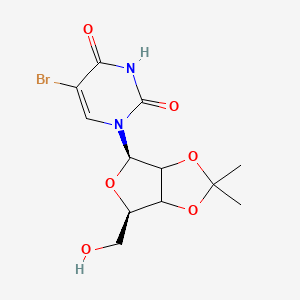
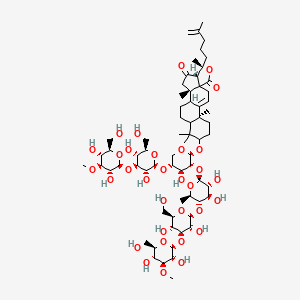

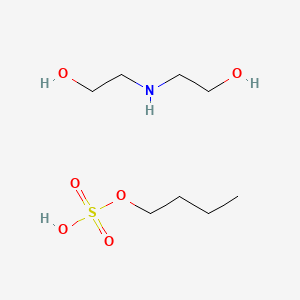

![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)

